chemical properties of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid
chemical properties of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)-1H-indole-7-carboxylic Acid
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters like serotonin, and a vast array of pharmaceuticals.[1] The strategic modification of this privileged heterocycle allows for the fine-tuning of its pharmacological profile. The introduction of a trifluoromethyl (-CF3) group is a particularly powerful strategy in modern drug design.[2] This moiety is known to significantly enhance critical drug-like properties, including metabolic stability, lipophilicity, and bioavailability, by altering the electronic nature and conformation of the parent molecule.[2][3]
This technical guide provides a comprehensive analysis of 5-(trifluoromethyl)-1H-indole-7-carboxylic acid (CAS No. 875306-19-7), a specialized building block for chemical synthesis.[4] We will delve into its physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical behavior to leverage its potential in synthetic and medicinal chemistry programs.
Physicochemical Properties
The unique arrangement of the electron-withdrawing trifluoromethyl group and the carboxylic acid on the indole ring dictates the compound's physical and chemical characteristics. These properties are fundamental to predicting its behavior in reaction media, its pharmacokinetic profile, and its potential for molecular interactions.
| Property | Value / Prediction | Source |
| CAS Number | 875306-19-7 | [4][5] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [5] |
| Molecular Weight | 229.16 g/mol | [5] |
| Predicted pKa | 4.00 ± 0.10 | [5] |
| Predicted Density | 1.549 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 395.3 ± 42.0 °C | [5] |
The trifluoromethyl group at the 5-position significantly increases the molecule's lipophilicity (logP). This enhancement is a key reason for the prevalence of -CF3 groups in pharmaceuticals, as it can improve membrane permeability and tissue distribution.[2] Furthermore, the strong electron-withdrawing nature of both the -CF3 and -COOH groups deactivates the benzene portion of the indole ring towards electrophilic substitution, a critical consideration for synthetic planning.
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The synthesis begins with commercially available starting materials and proceeds through a key intermediate to yield the target compound.
Caption: Predicted ¹H NMR assignments for key protons.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic due to the hydroxyl and carbonyl groups. [6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| 2500 - 3300 | O-H stretch (carboxylic acid dimer) | Very broad, strong |
| ~3300 - 3400 | N-H stretch (indole) | Medium, sharp |
| ~1700 - 1725 | C=O stretch (carbonyl) | Strong, sharp |
| 1100 - 1350 | C-F stretch (trifluoromethyl) | Strong, multiple bands |
| ~1200 - 1350 | C-O stretch | Medium |
The extreme broadness of the O-H stretch, caused by strong intermolecular hydrogen bonding, is a hallmark of carboxylic acids and often overlaps the C-H stretching region. [8][7]
Mass Spectrometry (MS)
In mass spectrometry, the molecule would be expected to show a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
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Expected M⁺: m/z 229.0351 (for C₁₀H₆F₃NO₂).
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Key Fragmentation: A characteristic loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 184. Further fragmentation would involve the indole ring structure.
Chemical Reactivity and Derivatization Potential
5-(Trifluoromethyl)-1H-indole-7-carboxylic acid is a bifunctional molecule, offering multiple handles for chemical modification. This versatility makes it an attractive starting point for building libraries of compounds for structure-activity relationship (SAR) studies.
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Reactions at the Carboxylic Acid: The -COOH group is the most reactive site for transformations such as:
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Amide Coupling: Reaction with various amines using standard coupling reagents (e.g., HATU, EDCI) to form a diverse range of amides. This is a primary strategy for exploring new chemical space in drug discovery.
-
Esterification: Conversion to esters via Fischer esterification (acid catalysis with an alcohol) or by reaction with alkyl halides after deprotonation.
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Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
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Reactions at the Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents at the N-1 position.
Caption: Key derivatization pathways for the title compound.
Conclusion
5-(Trifluoromethyl)-1H-indole-7-carboxylic acid is a highly functionalized building block with significant potential in medicinal and materials chemistry. Its key features—the metabolically robust trifluoromethyl group, the versatile carboxylic acid handle, and the biologically relevant indole core—make it an asset for the synthesis of complex molecular targets. Understanding its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective application in research and development. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable compound into their synthetic endeavors.
References
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